molecular formula C23H19NO B8398248 (2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol

(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol

Cat. No.: B8398248
M. Wt: 325.4 g/mol
InChI Key: QIJGCRZAHFNYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a biphenyl group attached to a quinoline ring, with a methanol group at the 3-position and a methyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction between 3-bromo-2-methylbenzoic acid and phenyl-substituted boric acid or phenyl-substituted borate to obtain 3-phenyl-2-methylbenzoic acid. This intermediate is then subjected to a reduction reaction to yield the desired compound .

The Suzuki coupling reaction is carried out at temperatures ranging from 10°C to 150°C for 1 to 12 hours under the action of an alkali. Common reducing agents used in the subsequent reduction step include borane and lithium aluminium hydride .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline alcohols or aldehydes. Substitution reactions can introduce various functional groups into the quinoline or biphenyl rings .

Scientific Research Applications

(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol is unique due to the combination of the biphenyl and quinoline structures, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H19NO

Molecular Weight

325.4 g/mol

IUPAC Name

[8-methyl-2-(2-phenylphenyl)quinolin-3-yl]methanol

InChI

InChI=1S/C23H19NO/c1-16-8-7-11-18-14-19(15-25)23(24-22(16)18)21-13-6-5-12-20(21)17-9-3-2-4-10-17/h2-14,25H,15H2,1H3

InChI Key

QIJGCRZAHFNYHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C3=CC=CC=C3C4=CC=CC=C4)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (2-chloro-8-methylquinolin-3-yl)methanol (342 mg, 1.65 mmol), 2-biphenylboronic acid (392 mg, 1.98 mmol) and K3PO4 (399 mg, 1.88 mmol) in DME (4 mL) and water (1 mL) was degassed. Pd(PPh3)4 (95 mg, 0.08 mmol) was added, the mixture was degassed and heated in the microwave at 120° C. for 1 h. The reaction mixture was allowed to cool and extracted with EtOAc (150 mL). The organic layer was washed with water (50 mL), separated, dried (MgSO4) and concentrated in vacuo. Purification by column chromatography (SiO2, 0-100% EtOAc in heptane) gave the title compound (145 mg, 27%) as a white crystalline solid. δH (MeOD-d4) 8.19 (s, 1H), 7.71 (d, J 8.1 Hz, 1H), 7.40-7.66 (m, 6H), 7.15-7.20 (m, 2H), 7.08-7.12 (m, 3H), 4.30-4.40 (br m, 1H), 4.11-4.22 (br m, 1H), 2.70 (s, 3H). LCMS (ES+) 326.3 (M+H)+, RT 3.98 minutes (Method 3).
Quantity
342 mg
Type
reactant
Reaction Step One
Quantity
392 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
399 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
95 mg
Type
catalyst
Reaction Step Two
Yield
27%

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